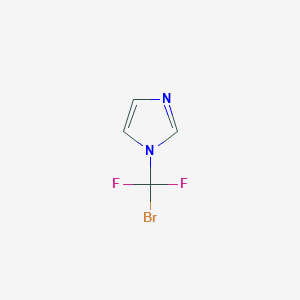

1-Bromodifluoromethyl-imidazole

Description

Properties

Molecular Formula |

C4H3BrF2N2 |

|---|---|

Molecular Weight |

196.98 g/mol |

IUPAC Name |

1-[bromo(difluoro)methyl]imidazole |

InChI |

InChI=1S/C4H3BrF2N2/c5-4(6,7)9-2-1-8-3-9/h1-3H |

InChI Key |

ZGLDNIBYPINLFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C(F)(F)Br |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations

Electron Transfer Mechanisms

The cleavage of the carbon-bromine bond in 1-bromodifluoromethyl-imidazole is a critical step that can be initiated by electron transfer. The precise nature of this process, whether it occurs in a single concerted step or through a multi-step sequence, is governed by factors such as the electrochemical potential and the stability of the intermediates involved. electrochem.org

Concerted Electron Transfer–Bond Breaking Processes

In a concerted mechanism, the addition of an electron and the cleavage of the C-Br bond occur simultaneously, without the formation of a stable intermediate radical anion. This process, often termed dissociative electron transfer, is typically favored when the lifetime of a potential radical anion intermediate is exceedingly short. electrochem.org For halodifluoromethyl compounds, this pathway leads directly to the formation of a difluoromethyl radical and a bromide anion. The competition between concerted and stepwise pathways is influenced by the molecular structure, the energy of the incoming electron, and the stability of the resulting fragments. electrochem.orgnih.gov While specific electrochemical studies on this compound are not extensively documented, the principles of dissociative electron transfer suggest this pathway is highly plausible under conditions of strong reduction.

Stepwise Electron Transfer with Radical Intermediates

Alternatively, the reduction can proceed through a stepwise mechanism. This pathway involves an initial single electron transfer (SET) to the molecule to form a distinct radical anion intermediate. This intermediate, [Imidazole-CF2Br]•−, would have a finite lifetime before undergoing subsequent cleavage of the C-Br bond to yield a difluoromethyl radical and a bromide ion.

The viability of this pathway hinges on the stability of the radical anion. The presence of the imidazole (B134444) ring could potentially stabilize the intermediate through delocalization of the unpaired electron. Research on other bromodifluoromethyl heterocycles has shown that chemical reductants, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), can be used to effect the displacement of the bromide, implying the accessibility of electron transfer pathways that may involve radical intermediates. chim.it The stepwise route is often observed in electrochemical and photoinduced electron transfer reactions where the initial electron transfer is energetically accessible and the resulting intermediate is sufficiently stable to exist before bond cleavage occurs. electrochem.org

Redox Properties of Difluoromethyl Radical Sources

The redox potential of a precursor dictates the energy required to initiate electron transfer and generate radical species. The influence of redox potential on the degradation of halogenated methanes has been studied, showing that highly reducing conditions favor dehalogenation. sioc.ac.cn While the precise redox potential of this compound has not been reported, data from analogous compounds provide valuable context. For instance, the reduction potential of a sulfonium-based reagent, Sulfox-CF2SO2Ph, which can also act as a difluoromethyl radical source, was measured at -0.939 V. sioc.ac.cn

Difluorocarbene-Mediated Mechanisms

One of the most significant applications of bromodifluoromethyl compounds is as precursors to difluorocarbene (:CF2), a highly versatile and reactive intermediate for organic synthesis. rsc.org This pathway offers a powerful method for introducing a difluoromethylene (-CF2-) unit into various molecules.

Generation of Difluorocarbene from Bromodifluoromethyl Precursors

The synthesis of this compound has been reported via the reaction of the sodium salt of imidazole with dibromodifluoromethane (B1204443) (CF2Br2). chim.it This compound is structurally primed to act as a difluorocarbene source. The general mechanism for :CF2 generation from bromodifluoromethyl precursors involves the formation of an unstable bromodifluoromethyl anion, which rapidly eliminates a bromide ion to afford the carbene. cas.cn

This transformation can be initiated under various conditions, particularly with bases or nucleophiles. For example, diethyl bromodifluoromethylphosphonate is known to generate difluorocarbene upon basic hydrolysis. cas.cn Similarly, (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) serves as an excellent :CF2 source when activated by a halide salt or an alkoxide base. acs.org By analogy, this compound is expected to generate difluorocarbene upon reaction with a suitable base, which would facilitate the elimination of the bromide ion.

| Precursor | Activation Conditions | Reference |

|---|---|---|

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis (e.g., KOH) | cas.cn |

| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Bromide salt (e.g., TBAB) or alkoxide base | acs.org |

| S-Difluoromethyl-S-phenyl-N-tosylsulfoximine | Base (e.g., NaH) | sioc.ac.cn |

| This compound (Proposed) | Base-mediated elimination | chim.it |

Carbene Insertion Reactions

Once generated, difluorocarbene is a moderately electrophilic species that can participate in a wide array of chemical transformations. cas.cn Among the most powerful of these are carbene insertion reactions, which allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cn

Difluorocarbene generated from precursors can insert into various X-H bonds (where X = O, S, N, P, Si) and even strained C-C bonds. snnu.edu.cnnih.gov For instance, transition-metal-catalyzed carbene insertion reactions provide an efficient route to construct complex molecular architectures. nih.govnih.gov Although specific examples starting from this compound are not detailed in the literature, the difluorocarbene generated from it would be expected to exhibit this characteristic reactivity. It would readily react with nucleophiles, such as alcohols, thiols, and amines, to yield difluoromethylated products.

| Bond Type | Carbene Source (Example) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| B-H | Diazo compounds | Rh or Cu catalyst | α-Boryl compounds | researchgate.net |

| P-H | N-Sulfonylhydrazones | Cu catalyst | Phosphonates | snnu.edu.cn |

| Si-H | Diazo compounds | Rh catalyst | Organosilanes | nih.gov |

| N-H | N-Tosylhydrazones | Cu catalyst | Amines/Amides | nih.gov |

Halogen Exchange Reactivity

The presence of the bromine atom in the bromodifluoromethyl group allows for halogen exchange reactions, providing a gateway to other valuable fluorinated imidazole derivatives.

A significant transformation involving this compound is the exchange of the bromine atom for a fluorine atom to generate 1-trifluoromethyl-imidazole. This conversion is a crucial step in the synthesis of trifluoromethylated heterocycles, which are of great interest in medicinal and agrochemical research. chim.it The exchange reaction can be accomplished using a suitable fluorinating agent. For instance, the fluorination of 1-(bromodifluoromethyl)pyrazole, a related azole, with tetramethylammonium (B1211777) fluoride (B91410) (Me4NF) in sulfolane (B150427) yields the corresponding trifluoromethylated product, alongside a smaller amount of the difluoromethylated derivative. chim.it This suggests that similar methodologies could be applicable to this compound. The exchange of a halogen (bromine or chlorine) on a halodifluoromethyl group for fluorine is a recognized strategy for forming trifluorinated compounds. chim.it

The halogen exchange reactivity of this compound and similar compounds is pivotal for the synthesis of both trifluoromethyl and difluoromethyl derivatives.

Trifluoromethyl Imidazoles: As mentioned, the bromine-fluorine exchange directly leads to the formation of 1-trifluoromethyl-imidazole. chim.it The trifluoromethyl group significantly alters the electronic properties of the imidazole ring, influencing its reactivity and biological activity. The synthesis of various trifluoromethyl-substituted imidazoles has been achieved through different routes, including the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849) followed by dehydration, and through electrophilic trifluoromethylation. nih.govchem-station.com

Difluoromethyl Imidazoles: While the primary focus of halogen exchange is often the synthesis of trifluoromethyl compounds, the starting material, this compound, is itself a difluoromethyl derivative. The synthesis of N-difluoromethyl-substituted imidazoles can also be achieved through the reaction of difluorocarbene with imidazoles. researchgate.net Furthermore, visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles using difluoroacetic acid provides a route to difluoromethyl-substituted polycyclic imidazoles. beilstein-journals.orgnih.gov A method for synthesizing 1-difluoromethyl imidazole and its derivatives involves the reaction of ethyl bromide difluoride with the corresponding imidazole substrate in the presence of a base. google.com The bromodifluoromethyl group can also be a precursor for other difluoromethyl-containing structures through various chemical manipulations.

Table 1: Examples of Halogen Exchange and Subsequent Reactions

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| 1-(Bromodifluoromethyl)pyrazole | Me4NF, Sulfolane | 1-(Trifluoromethyl)pyrazole, 1-(Difluoromethyl)pyrazole | Halogen Exchange | chim.it |

| 2,4,5-Tribromoimidazole (1-protected) | EtMgBr, MeLi, s-BuLi, or PhLi | 1-Protected 4,5-dibromoimidazole | Metal-Halogen Exchange | rsc.org |

| 2-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, then Electrophile | 2-Substituted-1H-imidazole | Metal-Halogen Exchange | nih.gov |

This table is illustrative and may not represent direct reactions of this compound but demonstrates the principle of halogen exchange on related brominated imidazoles.

Nucleophilic and Electrophilic Reactivity of the Imidazole Ring

The imidazole ring in this compound possesses both nucleophilic and electrophilic character, allowing for a range of chemical transformations.

The nitrogen atoms of the imidazole ring can act as nucleophiles. The kinetics of the reactions of various imidazoles with benzhydrylium ions have been studied to determine their nucleophilicity. rsc.org Imidazole itself has a nucleophilicity parameter (N) of 11.47 in acetonitrile. rsc.org This inherent nucleophilicity allows for reactions such as N-alkylation. However, the electron-withdrawing nature of the bromodifluoromethyl group at the 1-position is expected to reduce the nucleophilicity of the other nitrogen atom (N-3) compared to unsubstituted imidazole. The nucleophilicity of the imidazole nitrogen has been exploited in multicomponent reactions to synthesize complex heterocyclic systems like imidazopyrazines. mdpi.com

The imidazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing trifluoromethyl group (a common product from this compound) deactivates the ring towards electrophilic attack. Nevertheless, electrophilic nitration and halogenation of trifluoromethylimidazoles have been successfully carried out. acs.org For instance, 2- and 4-(trifluoromethyl)imidazoles can be nitrated, chlorinated, brominated, or iodinated. acs.org The general mechanism for electrophilic aromatic substitution, such as nitration, involves the generation of a strong electrophile (e.g., the nitronium ion, NO2+) which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. organicchemistrytutor.commasterorganicchemistry.com Halogenation follows a similar pathway, often requiring a Lewis acid catalyst to activate the halogen. organicchemistrytutor.com The position of substitution is directed by the existing substituents on the ring. ijrar.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic framework. For 1-Bromodifluoromethyl-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to ascertain its complete structure.

¹H NMR for Proton Environments and Coupling

The ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the protons on the imidazole (B134444) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the 1-bromodifluoromethyl substituent. In a typical ¹H NMR spectrum of an imidazole ring, the proton at the C2 position (H-2) appears as a singlet, while the protons at the C4 and C5 positions (H-4 and H-5) appear as a pair of coupled signals. rsc.orgresearchgate.net For 1-substituted imidazoles, these protons typically resonate in the range of δ 7-8 ppm. rsc.org

The electron-withdrawing effect of the -CBrF₂ group is anticipated to shift these signals downfield compared to unsubstituted imidazole. The expected signals would be a singlet for H-2, and two doublets for H-4 and H-5, with a small coupling constant (³JHH) of approximately 1-2 Hz.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8-8.2 | s (singlet) | - |

| H-4 | ~7.2-7.6 | d (doublet) | ~1-2 |

| H-5 | ~7.1-7.5 | d (doublet) | ~1-2 |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, four signals are anticipated: three for the imidazole ring carbons and one for the bromodifluoromethyl carbon. The chemical shifts of the imidazole carbons (C-2, C-4, and C-5) are expected to be in the range of δ 115-140 ppm. mdpi.comchemicalbook.combmrb.io The carbon of the -CBrF₂ group is expected to show a significant shift and will be coupled to the two fluorine atoms, resulting in a triplet. The electron-withdrawing nature of the substituent will influence the chemical shifts of the ring carbons.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~135-140 | d | ³JCF ~3-5 |

| C-4 | ~125-130 | d | ³JCF ~3-5 |

| C-5 | ~115-120 | d | ²JCF ~20-30 |

| -CBrF₂ | ~110-120 | t | ¹JCF ~280-320 |

¹⁹F NMR for Fluorine Environments and Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.govnih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms in the -CBrF₂ group are chemically equivalent. This signal would likely appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to a nitrogen atom in a heterocyclic ring.

Expected ¹⁹F NMR Data for this compound

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CBrF₂ | ~ -60 to -90 | s (singlet) |

Advanced NMR Techniques (e.g., SELNOESY, HMBC for Regioselectivity)

To unambiguously confirm the substitution pattern, particularly the position of the bromodifluoromethyl group on the imidazole ring, advanced 2D NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be instrumental in establishing the regioselectivity. Correlations would be expected between the fluorine atoms of the -CBrF₂ group and the C2 and C5 carbons of the imidazole ring, and between the carbon of the -CBrF₂ group and the H-2 and H-5 protons of the imidazole ring. These correlations would definitively prove the attachment of the substituent at the N-1 position.

Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY) could also be employed to probe through-space proximities between the fluorine atoms of the substituent and the protons on the imidazole ring, further corroborating the assigned structure.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

In the FTIR spectrum of this compound, characteristic absorption bands for the imidazole ring would be expected. These include C-H stretching vibrations around 3100-3150 cm⁻¹, and C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov The most prominent features, however, would be the strong absorption bands corresponding to the C-F stretching vibrations of the -CBrF₂ group, which are typically found in the 1100-1300 cm⁻¹ range. rsc.orgresearchgate.net The C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR ESI-MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful tool for determining the molecular weight and elemental composition of a compound. acs.orgacs.org For this compound, HR ESI-MS would be expected to show a prominent molecular ion peak ([M+H]⁺). A key feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br). nih.gov

The fragmentation pattern in the MS/MS spectrum would likely involve the initial loss of the bromine atom to form a difluoromethylimidazolium cation. researchgate.net Subsequent fragmentation could involve the loss of a difluorocarbene radical and fragmentation of the imidazole ring itself, leading to characteristic daughter ions. researchgate.netmdpi.com This fragmentation data would provide further confirmation of the compound's structure. researchgate.net

X-ray Diffraction (XRD) Analysis for Crystal and Molecular Structures

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound "this compound" could be located. The crystal and molecular structure of this particular compound have not been reported in the accessed resources.

While the search results provided detailed crystallographic information for several other imidazole derivatives, this information is not applicable to the target compound. The precise arrangement of atoms, bond lengths, and bond angles, which are determined through X-ray diffraction analysis, are unique to each chemical entity. Therefore, data from related compounds cannot be used to accurately describe the crystal and molecular structure of this compound.

Further research, including the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis, would be required to determine its crystallographic parameters and detailed molecular geometry. Without such experimental data, any discussion on its crystal structure would be purely speculative and fall outside the scope of this scientifically accurate article.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for studying the electronic properties of molecules like substituted imidazoles. ekb.egnih.gov DFT calculations would be central to understanding the intrinsic properties of 1-Bromodifluoromethyl-imidazole.

Electronic structure analysis provides insight into the molecule's reactivity. Key aspects include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.commdpi.com For this compound, the HOMO would likely be distributed over the electron-rich imidazole (B134444) ring, while the LUMO may have significant contributions from the C-Br antibonding orbital.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net For this molecule, a positive potential (a "σ-hole") would be expected on the bromine atom along the axis of the C-Br bond, indicating its potential to act as a halogen bond donor. Negative potential would be concentrated around the imidazole nitrogen atoms and the fluorine atoms.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

This table presents hypothetical, yet realistic, optimized geometry parameters for this compound based on DFT calculations of similar structures. researchgate.net

| Parameter | Type | Predicted Value |

| C-Br | Bond Length | 1.92 Å |

| C-F | Bond Length | 1.36 Å |

| N1-C2 | Bond Length | 1.38 Å |

| C4=C5 | Bond Length | 1.35 Å |

| N1-C2-N3 | Bond Angle | 110.5° |

| F-C-F | Bond Angle | 106.0° |

| Br-C-N1 | Bond Angle | 112.0° |

DFT is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the transition states (TS) that connect them. The calculated activation energy (the energy difference between reactants and the TS) determines the reaction rate.

For this compound, one could investigate pathways such as nucleophilic substitution at the imidazole nitrogen or reactions involving the bromodifluoromethyl group. semanticscholar.org For instance, the reaction of imidazole with hydroxyl radicals has been studied computationally to determine activation energies for different attack pathways (H-abstraction vs. OH-addition). rsc.org A similar approach could map the energy profile for the synthesis or degradation of this compound, providing mechanistic clarity. rsc.org

Table 2: Hypothetical Reaction Pathway Data for Nucleophilic Attack on this compound (Illustrative)

This table illustrates the kind of data that would be generated from a DFT study of a hypothetical reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Highest energy point on the pathway | +15.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Products | Final products of the reaction | -12.0 |

DFT calculations can accurately predict various spectroscopic parameters, which is essential for characterizing the molecule and confirming its identity when compared with experimental data. researchgate.netnih.gov

Vibrational Spectra (IR): Calculation of vibrational frequencies can help assign the peaks in an experimental FT-IR spectrum. For this compound, characteristic frequencies for C-Br, C-F, and imidazole ring stretching and bending modes would be predicted. researchgate.netkbhgroup.in

NMR Spectra: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives. researchgate.netnih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima in a UV-Vis spectrum. mdpi.comnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Imidazole Ring | 3110 - 3140 |

| C=N Stretch | Imidazole Ring | 1640 - 1670 |

| C-F Stretch | Difluoromethyl Group | 1100 - 1250 |

| C-Br Stretch | Bromodifluoromethyl Group | 550 - 650 |

Ab Initio Methods for Mechanistic Elucidation

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can offer a higher level of accuracy for certain problems. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used as a benchmark for DFT results or for systems where DFT may be less reliable. For elucidating complex reaction mechanisms or subtle intermolecular interactions in this compound, high-level ab initio calculations could provide definitive energetic and structural data. rsc.orgacs.orgrsc.org

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-F…π Interactions)

The substituents on the imidazole ring—bromine and fluorine—are known to participate in specific and influential non-covalent interactions that can dictate crystal packing, molecular recognition, and biological activity.

Halogen Bonding (XB): The bromine atom in this compound is a potential halogen bond donor. This occurs due to an electron-deficient region, known as a σ-hole, located on the halogen atom opposite to the C-Br covalent bond. nih.govacs.org This electrophilic region can interact favorably with Lewis bases (halogen bond acceptors) such as the nitrogen or oxygen atoms of other molecules. nih.govmdpi.com Computational analysis can quantify the strength and directionality of these interactions.

C-F…π Interactions: The highly polarized C-F bonds of the difluoromethyl group can also engage in significant non-covalent interactions. These can include interactions between the electron-deficient carbon of the CF2 group and a π-system, or between the electron-rich fluorine atoms and an electropositive region of another molecule. researchgate.netnih.govnih.gov The interaction between the fluorine atoms and the π-cloud of an adjacent imidazole ring could be a key factor in its condensed-phase structure.

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | C-Br (σ-hole) | Lewis Base (e.g., N, O) | Crystal engineering, molecular recognition |

| Hydrogen Bond | Imidazole C-H | Lewis Base (e.g., N, O, F) | Directing supramolecular assembly |

| C-F…π Interaction | F -atom | Aromatic Ring (e.g., Imidazole) | Stabilization of protein-ligand complexes |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Stabilization of crystal structures |

Molecular Docking Studies (focused on binding modes for mechanistic understanding)

To understand how this compound might interact with a biological target, such as an enzyme active site, molecular docking simulations are employed. dntb.gov.ua This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgmdpi.com

The process involves placing a 3D model of this compound into the binding site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) and identifies key interactions like hydrogen bonds, halogen bonds, and hydrophobic contacts. nih.govmdpi.com For example, docking could reveal if the bromine atom forms a crucial halogen bond with a backbone carbonyl oxygen in an enzyme's active site, or if the difluoromethyl group fits into a hydrophobic pocket, providing a mechanistic hypothesis for its biological activity.

Table 5: Hypothetical Molecular Docking Results for this compound (Illustrative)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| Example Kinase | -8.5 | Leu83, Val91, Gly144, Glu145 | Halogen Bond (C-Br···O=C of Gly144), Hydrophobic Interactions, Hydrogen Bond (C-H···O of Glu145) |

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Intermediate

1-Bromodifluoromethyl-imidazole and its derivatives are highly valued as versatile intermediates in organic synthesis. The presence of the CBrF₂ group provides a gateway to a variety of fluorinated compounds that are otherwise difficult to access.

The bromodifluoromethyl group is a key functional handle that can be readily transformed, making compounds like this compound valuable precursors for other fluorinated heterocycles. The bromine atom can be substituted to introduce other functionalities or can be replaced by a fluorine atom to yield a trifluoromethyl group.

One notable transformation is the conversion of N-bromodifluoromethyl azoles into their trifluoromethylated counterparts. For instance, heating 1-bromodifluoromethyl-2-methylbenzimidazole in the presence of a fluoride (B91410) source such as tetramethylammonium (B1211777) fluoride or antimony(III) fluoride (SbF₃) successfully converts the -CF₂Br group into a -CF₃ group. chim.it This halogen exchange reaction is a crucial step for accessing trifluoromethylated heterocycles, which are highly sought after in medicinal and agricultural chemistry due to the unique properties conferred by the CF₃ group. chim.itnih.gov The synthesis of N-(trifluoromethyl)imidazole has also been achieved in a two-step process starting from imidazole (B134444) and dibromodifluoromethane (B1204443) (CF₂Br₂). researchgate.net

Furthermore, direct difluoromethylation of heterocycles is an area of intense research, highlighting the importance of the difluoromethyl motif in functional molecules. nih.govrsc.org The availability of building blocks like this compound provides a complementary, stepwise approach to constructing these valuable structures.

The reactivity of the bromodifluoromethyl group enables its use as a foundational unit for constructing more elaborate fluorinated molecules. sciencedaily.com The compound can participate in reactions that build molecular complexity while retaining the crucial difluoromethyl moiety.

A key example involves the reaction of 1-bromodifluoromethylbenzimidazoles with aromatic aldehydes. chim.it In the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE), these compounds react to form more complex, biologically relevant structures. chim.it This demonstrates the utility of the bromodifluoromethyl group as a reactive handle for carbon-carbon bond formation. The development of new building blocks for fluorinated imidazole derivatives, such as those for β-fluoro- and β,β-difluorohistamine, further underscores the importance of such precursors in accessing complex, biologically active molecules. dntb.gov.ua The strategic introduction of aryloxydifluoromethyl substituents is another avenue for designing biologically active heterocycles from difluoromethylated precursors. nih.gov

The bromodifluoromethyl group can be activated to generate highly reactive intermediates, such as fluorinated carbanions or radical anions, which can then be trapped by various electrophiles for further derivatization. This reactivity opens up a vast chemical space for creating novel fluorinated molecules.

The reduction of bromodifluoromethyl heterocycles using reagents like tetrakis(dimethylamino)ethylene (TDAE) can generate these reactive species. chim.it For example, TDAE has been used as an effective reductant for some bromodifluoromethyl heterocycles, facilitating subsequent reactions. chim.it Additionally, the bromide atom in the -CF₂Br group can be displaced by various nucleophiles. The effective displacement of bromide from the CF₂Br group of 2-(bromodifluoromethyl)benzoxazole has been demonstrated using anions of heterocyclic thiols and phenolic compounds as nucleophiles. chim.it This nucleophilic substitution pathway allows for the direct attachment of diverse molecular fragments to the difluoromethylated core, providing a powerful tool for derivatization.

Advanced Materials Development

The incorporation of fluorinated imidazole units into larger material structures is a promising strategy for developing advanced materials with tailored properties. The unique characteristics of the C-F bond, such as high thermal stability and hydrophobicity, can be harnessed to create materials for specialized applications.

Zeolitic-imidazolate frameworks (ZIFs) are a class of metal-organic frameworks (MOFs) known for their porous structures and thermal stability. nih.gov Fluorination is a key strategy to enhance the hydrophobicity and water stability of ZIFs, which is particularly beneficial for applications involving aqueous media. nih.govmdpi.com

Research has demonstrated that incorporating fluorine-containing imidazole-based ligands into ZIF structures can significantly improve their properties. nih.gov For example, fluorinated ZIFs have been prepared using mixed ligands, such as 2-methylimidazole (B133640) and a fluorinated dopant like 2-methyl-5-(trifluoromethyl)-1H-imidazole. nih.gov These fluorinated nanosized ZIFs have shown superior performance for the intrusion/extrusion of water, a process used for storing mechanical energy. The enhanced hydrophobicity imparted by the fluorinated linkers leads to higher water intrusion pressures, which is key to their energy storage capability. nih.gov By varying the nature of the fluorinated imidazole ligand, the performance of the resulting ZIFs, including pressure thresholds and stored energy, can be finely tuned. nih.gov While this compound itself has not been explicitly reported in this context, the successful use of other fluorinated imidazoles establishes a strong precedent for its potential application in creating novel, hydrophobic ZIFs for energy storage and other applications.

Imidazole derivatives are a versatile class of organic compounds that have found significant application as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Their structural flexibility allows for easy modification to tune their optical and electronic properties. echemcom.com The imidazole nucleus can act as a π-bridge in donor-π-acceptor (D-π-A) dye architectures, facilitating charge separation and transport, which are critical for efficient solar cell performance. echemcom.comuokerbala.edu.iqekb.eg

Numerous studies have explored the synthesis and application of various imidazole-based dyes in DSSCs, achieving notable power conversion efficiencies (PCE). The performance of these dyes is highly dependent on the specific donor and acceptor groups attached to the imidazole core, as well as substituents on the imidazole ring itself.

Table 1: Performance of Various Imidazole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye Code/Description | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| CD-4 | Triphenylamine donor, imidazole π-bridge | 4.11% | uokerbala.edu.iq |

| C1 | Donor-(imidazole)-thiophene-acceptor | N/A (Base for theoretical study) | echemcom.com |

| PP3 | Alkyl chain on imidazole nitrogen | 2.01% | ekb.eg |

| PP2 | Nitrobenzene (B124822) on imidazole nitrogen | 0.96% | ekb.eg |

| Dye 4 | Phenanthrene (B1679779) donor, anisole (B1667542) on imidazole N | 7.16% (8.10% with potential-assisted staining) | rsc.org |

As shown in the table, researchers have achieved PCEs ranging from under 1% to over 8% by systematically modifying the structure of the imidazole-based dyes. ekb.egrsc.org For instance, attaching an alkyl chain substituent to the imidazole ring (Dye PP3) resulted in a higher PCE compared to a nitrobenzene substituent (Dye PP2). ekb.eg A more complex dye featuring a phenanthrene donor and an anisole group attached to the imidazole nitrogen (Dye 4) demonstrated a high PCE of 7.16%, which was further enhanced to 8.10% using a potential-assisted dye staining process. rsc.org These findings highlight the crucial role of the imidazole scaffold in developing efficient organic dyes for solar energy conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.